Biphasic cAMP Accumulation: Exendin‑3 Engages VIP Receptors at High Concentrations, Exendin‑4 Does Not
In dispersed guinea‑pig pancreatic acini, exendin‑3 (0.1–3 nM) produced a 12‑fold increase in cAMP via a putative exendin receptor, while higher concentrations (0.3–3 µM) triggered an additional 24‑fold increase mediated by VIP receptors [1]. In contrast, exendin‑4 stimulated only a monophasic cAMP rise that plateaued at 10 nM without a secondary VIP‑receptor‑driven component [2].
| Evidence Dimension | Fold increase in cAMP (low‑dose phase; high‑dose phase) |
|---|---|
| Target Compound Data | 12‑fold (0.1–3 nM); additional 24‑fold (0.3–3 µM) |
| Comparator Or Baseline | Exendin‑4: monophasic increase only, plateau at 10 nM; no second rise at >100 nM |
| Quantified Difference | Exendin‑3 delivers an extra ~24‑fold cAMP spike via VIP receptors that is completely absent with exendin‑4 |
| Conditions | Dispersed guinea‑pig pancreatic acini; cAMP measured by radioimmunoassay |
Why This Matters
Investigators who need to activate both GLP‑1R and VIP‑receptor pathways, or who require a biphasic cAMP readout, cannot substitute exendin‑4 without losing the high‑concentration VIP‑receptor component.
- [1] Raufman JP, et al. Exendin‑3, a novel peptide from Heloderma horridum venom, interacts with vasoactive intestinal peptide receptors and a newly described receptor on dispersed acini from guinea pig pancreas. Description of exendin‑3(9‑39) amide, a specific exendin receptor antagonist. J Biol Chem. 1991;266(5):2897‑902. PMID: 1704369. View Source
- [2] Eng J, et al. Isolation and characterization of exendin‑4, an exendin‑3 analogue, from Heloderma suspectum venom. Further evidence for an exendin receptor on dispersed acini from guinea pig pancreas. J Biol Chem. 1992;267(11):7402‑5. PMID: 1313797. View Source
